2,6-Difluoropyridine

Descripción

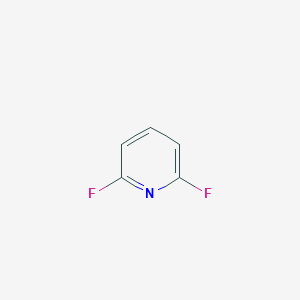

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTGBRYMJKYYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164755 | |

| Record name | 2,6-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-65-1 | |

| Record name | 2,6-Difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1513-65-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58NXZ62TV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoropyridine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridine is a halogenated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and organic synthesis. The presence of two fluorine atoms on the pyridine (B92270) ring imparts unique electronic properties, influencing its reactivity and the characteristics of the molecules into which it is incorporated. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and materials science.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₂N | [2] |

| Molecular Weight | 115.08 g/mol | [2] |

| CAS Number | 1513-65-1 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 124.5 °C at 743 mmHg | |

| Density | 1.268 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.437 | |

| Solubility | Not miscible or difficult to mix with water. | [1] |

| Flash Point | 33 °C (closed cup) | |

| InChI Key | MBTGBRYMJKYYOE-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NC(=C1)F)F | [3] |

Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted with fluorine atoms at the 2 and 6 positions. The high electronegativity of the fluorine atoms significantly influences the electron distribution within the aromatic ring, making the carbon atoms at the 2 and 6 positions highly electrophilic.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands corresponding to the C-F stretching vibrations and the aromatic ring vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of this compound and provides information about its fragmentation pattern.[2]

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is through the halogen exchange reaction of 2,6-dichloropyridine.

References

Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The transformation of 2,6-dichloropyridine (B45657) to 2,6-difluoropyridine is a crucial step in the synthesis of numerous pharmaceutical and agrochemical compounds. The introduction of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing their biological activity and metabolic stability. This technical guide provides an in-depth overview of the primary synthetic route for this conversion: the halogen exchange (Halex) reaction, a cornerstone of nucleophilic aromatic substitution.

Core Synthesis Pathway: Halogen Exchange (Halex) Reaction

The synthesis predominantly relies on the Halex reaction, where the chlorine atoms on the pyridine (B92270) ring are displaced by fluoride (B91410) ions. The efficiency of this reaction is highly dependent on the choice of fluorinating agent, solvent, and reaction temperature. While various fluoride sources can be employed, potassium fluoride (KF) and cesium fluoride (CsF) are the most common, often used in polar aprotic solvents to enhance the nucleophilicity of the fluoride ion.

Below is a general workflow for the synthesis of this compound from 2,6-dichloropyridine.

Caption: General workflow for the synthesis of this compound.

Comparative Analysis of Reaction Conditions

The selection of reagents and reaction parameters is critical for achieving high yields and purity. The following table summarizes various experimental conditions reported in the literature for the synthesis of this compound from 2,6-dichloropyridine.

| Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Anhydrous KF | DMSO | 186 | 8.6 | 96.3 | [1] |

| Anhydrous KF | DMSO | 180 | 13.5 | 91.7 | [1] |

| Anhydrous KF & KOH | DMSO | Reflux | 10 | 94.7 | [1] |

| Anhydrous KF | Sulfolane | 225-235 | 2 | 62 (conversion) | [1] |

| Cesium Fluoride (CsF) | DMSO | 80 | 8 | 64 | [2] |

| Anhydrous NMe4F | DMF | Room Temp | 24 | Not specified | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: High-Yield Synthesis using Anhydrous Potassium Fluoride in DMSO

This protocol is adapted from a patented process that achieves a high yield of this compound.[1]

Materials:

-

2,6-dichloropyridine (0.4998 mole)

-

Anhydrous, granulated potassium fluoride (KF) (1.06 moles, HF analysis 0.005%)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Ensure the reaction setup is thoroughly dried to maintain anhydrous conditions.

-

In a reaction flask equipped with a mechanical stirrer and a distillation apparatus, charge the anhydrous potassium fluoride and DMSO.

-

Add the 2,6-dichloropyridine to the reaction mixture.

-

Intensely stir the mixture and heat to 186°C.

-

Distill the this compound as it is formed.

-

Continue the reaction for 8.6 hours.

-

The distilled product is collected, yielding 96.3% of this compound based on the initial amount of 2,6-dichloropyridine.

The logical flow of this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for Protocol 1.

Protocol 2: Cesium Fluoride Mediated Synthesis

This method utilizes cesium fluoride, which can offer higher reactivity at lower temperatures compared to potassium fluoride.[2]

Materials:

-

3-bromo-2,6-dichloropyridine (20.7 mmol) - Note: The procedure is described for a substituted dichloropyridine, but is applicable to 2,6-dichloropyridine.

-

Cesium fluoride (CsF) (82.9 mmol)

-

Dimethyl sulfoxide (DMSO) (103 mL)

-

Ether (Et2O)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Dissolve the 2,6-dichloropyridine derivative in DMSO at room temperature in a suitable reaction vessel.

-

Add cesium fluoride to the solution.

-

Stir the reaction mixture at 80°C for 8 hours in air.

-

After completion, pour the reaction mixture into water and extract with ether.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica (B1680970) gel column chromatography to afford the this compound derivative.

Conclusion

The synthesis of this compound from 2,6-dichloropyridine via the Halex reaction is a well-established and efficient method. The choice of fluorinating agent and solvent, along with precise control of reaction temperature and moisture, are paramount for achieving high yields and purity. While potassium fluoride in DMSO at high temperatures provides excellent yields, cesium fluoride offers a milder alternative. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to select and optimize the synthesis of this important fluorinated pyridine intermediate.

References

Spectroscopic Analysis of 2,6-Difluoropyridine: A Technical Guide

This document provides an in-depth guide to the spectroscopic data of 2,6-Difluoropyridine (CAS No: 1513-65-1), a key building block in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and structured data tables are presented to facilitate analysis and replication.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₅H₃F₂N and a molecular weight of approximately 115.08 g/mol .[1][2] Its structure, featuring two fluorine atoms adjacent to the nitrogen atom in a pyridine (B92270) ring, significantly influences its electronic properties and reactivity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for detailed structural analysis. Data is typically acquired in a deuterated solvent such as Chloroform-d (CDCl₃).[4][5][6]

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the protons on the pyridine ring. The symmetry of the molecule results in the equivalence of H-3 and H-5.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~7.85 | Triplet of Triplets (tt) | J(H,H) ≈ 8.2 Hz, J(H,F) ≈ 7.5 Hz | H-4 |

| ~6.85 | Doublet of Triplets (dt) | J(H,H) ≈ 8.2 Hz, J(H,F) ≈ 2.0 Hz | H-3, H-5 |

Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum shows three signals due to the molecule's symmetry. The carbons attached to fluorine (C-2 and C-6) exhibit a large one-bond carbon-fluorine coupling.

| Chemical Shift (δ) ppm | Coupling | Assignment |

| ~163.2 | (d, ¹J(C,F) ≈ 240 Hz) | C-2, C-6 |

| ~142.5 | (t, ²J(C,F) ≈ 15 Hz) | C-4 |

| ~108.1 | (t, ³J(C,F) ≈ 4 Hz) | C-3, C-5 |

Data sourced from SpectraBase using CDCl₃ as a solvent.[5]

The ¹⁹F NMR spectrum displays a single signal, as both fluorine atoms are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -69.0 | Multiplet | F-2, F-6 |

Note: ¹⁹F chemical shifts are referenced relative to CFCl₃.[6][7]

The following diagram illustrates the key spin-spin couplings in the this compound molecule that give rise to the observed signal multiplicities in the ¹H NMR spectrum.

Caption: Spin-spin coupling pathways in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the vibrational modes of its functional groups. Key absorptions are related to C-H, C=N, C=C, and C-F bond vibrations.

The following table summarizes the major vibrational frequencies observed for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1630 - 1580 | Strong | C=N / C=C Ring Stretch |

| 1450 - 1400 | Strong | Aromatic Ring Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

| 800 - 750 | Strong | C-H Out-of-plane Bend |

Data derived from published studies and spectral databases.[8][9][10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides information on its molecular weight and fragmentation pattern.

The mass spectrum is dominated by the molecular ion peak, confirming the molecular weight.

| m/z | Relative Intensity (%) | Assignment |

| 115 | 100 | [M]⁺ (Molecular Ion) |

| 88 | ~40 | [M - HCN]⁺ |

| 70 | ~25 | [C₄H₂F]⁺ |

Data sourced from NIST and PubChem databases.[1][9]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented in this guide.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. colorado.edu [colorado.edu]

- 8. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of this compound in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C5H3F2N | CID 73934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Physical properties of 2,6-Difluoropyridine (boiling point, density)

This in-depth technical guide provides a comprehensive overview of the key physical properties of 2,6-Difluoropyridine, specifically its boiling point and density. The information is tailored for researchers, scientists, and drug development professionals, offering a concise summary of quantitative data, detailed experimental methodologies, and a logical workflow for property determination.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and development settings.

| Physical Property | Value | Conditions |

| Boiling Point | 123 - 124 °C | Not specified |

| Boiling Point | 124.5 °C | 743 mmHg |

| Density | 1.26 g/cm³ | Not specified |

| Density | 1.268 g/mL | 25 °C |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail standard experimental methodologies for measuring the boiling point and density of liquids like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2] Several methods can be employed for its determination, depending on the sample volume and required precision.

1. Distillation Method: This is a common and accurate method when a sufficient amount of the liquid is available.[3]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure: The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling. The apparatus is assembled, and the liquid is heated. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid. As the liquid boils, the vapor passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask. The temperature at which the vapor temperature remains constant during the distillation is recorded as the boiling point.[3]

2. Thiele Tube Method: This micro-method is suitable for small sample volumes.[4]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

-

Procedure: A small amount of the liquid is placed in the small test tube. The capillary tube is inverted (open end down) and placed into the liquid. The test tube is attached to a thermometer, and the assembly is placed in the Thiele tube containing a high-boiling point oil. The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point of the liquid.[4][5]

3. Micro-Boiling Point Determination: This is another technique suitable for small quantities of liquid.[2]

-

Apparatus: A small test tube, a capillary tube, a thermometer, and a heating block or bath.

-

Procedure: A few drops of the liquid are placed in the test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end submerged in the liquid. The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[2]

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] For liquids, several accurate methods are available.

1. Pycnometer Method: This method provides high accuracy and precision.[7]

-

Apparatus: A pycnometer (a glass flask with a specific, accurately known volume), and an analytical balance.

-

Procedure: The pycnometer is first weighed empty. It is then filled with the liquid, ensuring no air bubbles are trapped, and weighed again. The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]

2. Hydrometer Method: This is a direct and rapid method for determining the density of a liquid.[6]

-

Apparatus: A hydrometer and a graduated cylinder.

-

Procedure: The liquid is poured into a graduated cylinder of a suitable size. The hydrometer is gently lowered into the liquid until it floats freely. The density is read directly from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.[6]

3. Weighing a Known Volume: This is a straightforward method for determining density.[8]

-

Apparatus: A graduated cylinder or volumetric pipette and an analytical balance.

-

Procedure: A specific volume of the liquid is accurately measured using a graduated cylinder or a more precise volumetric pipette. The mass of this known volume of liquid is then determined by weighing it. The density is calculated by dividing the mass of the liquid by the volume measured.[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound such as this compound.

Caption: General workflow for determining physical properties of a liquid.

References

- 1. This compound(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The 2,6-Difluoropyridine Ring: A Technical Guide to Reactivity and Stability for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2,6-difluoropyridine moiety is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties that modulate the reactivity and biological activity of parent molecules. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the stability and reaction dynamics of the pyridine (B92270) ring, making it a versatile building block for the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth analysis of the reactivity and stability of the this compound core, offering a comprehensive resource for its application in drug discovery and development.

Core Stability

The this compound ring is a stable entity under standard laboratory conditions, typically presenting as a colorless to light yellow liquid. Its stability can be attributed to the strong carbon-fluorine bonds. However, this stability is paired with a high potential for reactivity, which is strategically exploited in chemical synthesis.

Key Reactivities of the this compound Ring

The electron-deficient nature of the pyridine ring, amplified by the two fluorine atoms at the C2 and C6 positions, governs its reactivity. This section details the primary transformations that the this compound core undergoes.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of this compound chemistry. The fluorine atoms act as excellent leaving groups, readily displaced by a variety of nucleophiles. This reaction is the most common method for the functionalization of the this compound ring.

Mechanism of SNAr

The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.

Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.

Quantitative Data for SNAr Reactions

The following table summarizes typical reaction conditions and yields for the SNAr of this compound with various nucleophiles.

| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Yield (%) |

| O-Nucleophile | Phenol | K₂CO₃ | DMF | 80-120 | 70-90 |

| Benzyl alcohol | NaH | THF | 25-60 | 60-85 | |

| N-Nucleophile | Piperidine | K₂CO₃ | DMSO | 100-150 | 75-95 |

| Aniline | NaOtBu | Toluene (B28343) | 80-110 | 65-90 | |

| S-Nucleophile | Thiophenol | K₂CO₃ | DMF | 25-80 | 80-98 |

| Benzyl thiol | Et₃N | CH₃CN | 25-60 | 70-90 |

Experimental Protocol: SNAr with an Amine Nucleophile

-

Materials: this compound (1.0 eq), amine (1.1 eq), potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine, and potassium carbonate.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-6-fluoropyridine (B74216) derivative.

-

Directed ortho-Lithiation

The fluorine atoms and the pyridine nitrogen atom can direct the deprotonation of the C3 proton using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). This regioselective lithiation provides a powerful method for introducing electrophiles at the C3 position.

Workflow for Directed ortho-Lithiation and Electrophilic Quench

Figure 2: Workflow for the synthesis of 3-substituted 2,6-difluoropyridines via directed ortho-lithiation.

Quantitative Data for Lithiation and Electrophilic Quench

| Electrophile (E+) | Product Type | Yield (%) |

| Alkyl halide (e.g., CH₃I) | 3-Alkyl-2,6-difluoropyridine | 70-90 |

| Aldehyde (e.g., PhCHO) | 3-(Hydroxy(phenyl)methyl)-2,6-difluoropyridine | 65-85 |

| Ketone (e.g., acetone) | 3-(2-Hydroxypropan-2-yl)-2,6-difluoropyridine | 60-80 |

| Carbon dioxide (CO₂) | This compound-3-carboxylic acid | 75-95 |

Experimental Protocol: Directed ortho-Lithiation and Quench with an Aldehyde

-

Materials: this compound (1.0 eq), diisopropylamine (B44863) (1.1 eq), n-butyllithium (1.1 eq), anhydrous tetrahydrofuran (B95107) (THF), and benzaldehyde (B42025) (1.2 eq).

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium. Stir for 30 minutes at -78 °C to generate LDA.

-

In a separate flask, dissolve this compound in anhydrous THF and cool to -78 °C.

-

Slowly add the freshly prepared LDA solution to the this compound solution via cannula. Stir the mixture at -78 °C for 1 hour.

-

Add benzaldehyde to the reaction mixture and continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

While one of the fluorine atoms can be displaced, the remaining C-F bond is relatively inert to direct cross-coupling. Therefore, this compound is often first converted to a more reactive species (e.g., a bromo-, iodo-, or triflate-substituted fluoropyridine) to participate in palladium-catalyzed cross-coupling reactions. These reactions are invaluable for the formation of C-C and C-N bonds.

General Catalytic Cycles

Figure 3: Simplified catalytic cycles for common palladium-catalyzed cross-coupling reactions.

Quantitative Data for Cross-Coupling of 2-Halo-6-fluoropyridines

| Reaction | Halide (X) | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | Br, I | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 70-95 |

| Buchwald-Hartwig | Br, Cl | Secondary amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 60-90 |

| Sonogashira | I | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 | 75-95 |

Experimental Protocol: Suzuki Coupling of a 2-Bromo-6-fluoropyridine (B132718) Derivative

-

Materials: 2-Bromo-6-fluoropyridine derivative (1.0 eq), arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), potassium carbonate (2.0 eq), toluene, and water.

-

Procedure:

-

In a Schlenk flask, combine the 2-bromo-6-fluoropyridine derivative, arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

Add the palladium catalyst.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound are integral components of numerous biologically active compounds, including inhibitors of key signaling pathways implicated in diseases such as cancer and autoimmune disorders.

Inhibition of Protein Kinase C Theta (PKC-θ) Signaling

PKC-θ is a crucial enzyme in T-cell activation. Its inhibition is a therapeutic strategy for autoimmune diseases. 2,3,6-Trisubstituted pyridines derived from this compound have been developed as potent and selective PKC-θ inhibitors.

Figure 4: Simplified PKC-θ signaling pathway and the point of intervention by this compound-based inhibitors.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs. The this compound scaffold can be incorporated into these inhibitors to enhance their potency and pharmacokinetic properties.

Figure 5: Overview of the EGFR signaling pathway and its inhibition by this compound-containing molecules.

Conclusion

The this compound ring is a highly valuable and versatile building block in modern medicinal chemistry. Its inherent stability, coupled with its predictable and exploitable reactivity through nucleophilic aromatic substitution, directed ortho-lithiation, and as a precursor for cross-coupling reactions, provides a robust platform for the synthesis of novel and complex molecular architectures. A thorough understanding of the principles outlined in this guide will empower researchers to effectively utilize the this compound scaffold in the design and development of the next generation of therapeutic agents.

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine—its high electronegativity and small size—allow for fine-tuning of a molecule's characteristics to enhance its druglike qualities. This technical guide provides a comprehensive overview of the electronic effects of fluorine on the pyridine (B92270) ring, offering detailed experimental and computational methodologies for their characterization and visualizing the impact on key biological signaling pathways.

The Electronic Influence of Fluorine on the Pyridine Ring

The introduction of fluorine to a pyridine ring induces significant changes in electron distribution, primarily through strong inductive effects and, to a lesser extent, resonance effects. These alterations have a profound impact on the molecule's physicochemical properties, which are critical for its behavior in biological systems.

Inductive and Resonance Effects

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond network of the pyridine ring.[1][2][3] This effect is most pronounced at the position of substitution and diminishes with distance. The resonance effect (+R or +M effect) of fluorine, where its lone pair electrons can donate into the π-system of the ring, is generally considered to be weak and often overshadowed by its strong inductive pull.[4][5] The interplay of these effects modulates the electron density at the pyridine nitrogen and the carbon atoms of the ring.

Modulation of Basicity (pKa)

A critical consequence of fluorine's strong inductive effect is the significant reduction in the basicity of the pyridine nitrogen, which is reflected in a lower pKa value.[6] This decreased basicity can be advantageous in drug design, as it can reduce off-target interactions with acidic organelles and improve oral bioavailability by altering the ionization state at physiological pH.[6] The position of the fluorine atom has a marked impact on the extent of this pKa modulation, with substitution at the 2-position having the most dramatic effect due to its proximity to the nitrogen atom.[6]

Quantitative Analysis of Electronic Effects

To systematically evaluate and compare the electronic influence of fluorine substitution, quantitative descriptors such as pKa values and Hammett constants are employed.

pKa Values of Fluorinated Pyridines

The pKa of the pyridine nitrogen is a direct measure of its basicity and is highly sensitive to the electronic effects of substituents. The table below summarizes the pKa values for pyridine and its monofluorinated derivatives, illustrating the potent effect of fluorine substitution.

| Compound | pKa |

| Pyridine | 5.25[6] |

| 2-Fluoropyridine | -0.44[6] |

| 3-Fluoropyridine | 2.97[6] |

| 4-Fluoropyridine | 1.95[6] |

Hammett Constants

| Substituent | σm | σp |

| -F | 0.34 | 0.06 |

| 2-Pyridyl | 0.71 | - |

| 3-Pyridyl | 0.55 | - |

| 4-Pyridyl | 0.94 | - |

| 2-Pyridinium | 3.11 | - |

| 3-Pyridinium | 2.10 | - |

| 4-Pyridinium | 2.57 | - |

Data compiled from various sources.[7][8]

Experimental and Computational Protocols

Accurate characterization of the electronic properties of fluorinated pyridines is crucial for rational drug design. The following sections detail key experimental and computational methodologies.

Experimental Determination of pKa by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for determining the pKa of fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus and its sensitivity to the local electronic environment.[2][9]

Methodology:

-

Sample Preparation: Prepare a series of solutions of the fluorinated pyridine (typically 1-5 mM) in a suitable buffer system covering a pH range of approximately pKa ± 2 pH units. D₂O is often used as the solvent to avoid a large water signal in ¹H NMR, though for ¹⁹F NMR, H₂O is acceptable. An internal standard with a known chemical shift that is insensitive to pH changes (e.g., trifluorotoluene) should be added for referencing.

-

NMR Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the measurements.

-

Acquisition Parameters:

-

Pulse Sequence: A standard 1D ¹⁹F pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses the chemical shifts of both the protonated and deprotonated forms of the analyte and the reference standard (e.g., 200-250 ppm).[10]

-

Pulse Angle: A 30-45 degree pulse angle is recommended to allow for adequate relaxation.[10]

-

Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the fluorine nuclei to ensure accurate integration, typically 2-5 seconds.[10]

-

Number of Scans: Dependent on the sample concentration, typically ranging from 16 to 128 scans.[10]

-

-

Proton Decoupling: While not always necessary, proton decoupling can simplify spectra with complex ¹H-¹⁹F coupling.

-

-

Data Analysis:

-

Process the acquired Free Induction Decays (FIDs) with Fourier transformation, phasing, and baseline correction.

-

Measure the ¹⁹F chemical shift (δ) of the fluorinated pyridine at each pH.

-

Plot the observed chemical shift (δ_obs) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_A * 10^(pH-pKa) + δ_HA) / (1 + 10^(pH-pKa)) where δ_A is the chemical shift of the deprotonated form and δ_HA is the chemical shift of the protonated form. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11][12]

-

Computational Chemistry Protocol for Electronic Property Calculation

Density Functional Theory (DFT) is a powerful tool for calculating the electronic properties of molecules, including those relevant to the effects of fluorination.

Methodology:

-

Structure Optimization:

-

Perform geometry optimization of both the neutral and protonated forms of the fluorinated pyridine.

-

Functional: A hybrid functional such as B3LYP or M06-2X is recommended for good accuracy with reasonable computational cost.[4][13][14]

-

Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-style correlation-consistent basis set such as cc-pVDZ is suitable for these systems.[4][13] The inclusion of diffuse functions (+) is important for accurately describing the electron distribution in anions and lone pairs.

-

Solvation Model: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the effects of the solvent (e.g., water).[14]

-

-

Property Calculation:

-

pKa Calculation: The pKa can be calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This involves calculating the free energies of the protonated and deprotonated species in the solvent model and the free energy of the proton in the gas phase, which is then corrected for solvation.

-

NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations should be performed on the optimized geometries.

-

Partial Charge and Electrostatic Potential Analysis: These calculations can provide insights into the electron distribution and reactivity of the molecule.

-

Impact on Drug-Target Interactions and Signaling Pathways

The electronic modifications induced by fluorine substitution can significantly enhance a drug's binding affinity to its target protein and modulate its effect on cellular signaling pathways. Several successful drugs containing a fluorinated pyridine moiety exemplify this principle.

Sotorasib and the KRAS G12C Pathway

Sotorasib is a first-in-class inhibitor of the KRAS G12C mutant protein, a key driver in several cancers.[15][16][17] The fluoropyridine moiety in Sotorasib plays a crucial role in its binding and overall properties. The drug covalently binds to the mutant cysteine residue, locking the protein in an inactive state and thereby inhibiting downstream signaling through the MAPK and PI3K/Akt/mTOR pathways.[16][17]

References

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 17. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2,6-Difluoropyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-difluoropyridine in various organic solvents. Given the limited availability of direct quantitative experimental data in publicly accessible literature, this guide combines a predictive assessment of solubility with detailed experimental protocols for its determination. Furthermore, this document outlines the synthesis of this compound and a typical analytical workflow for its characterization.

Predicted Solubility of this compound

The introduction of two fluorine atoms onto the pyridine (B92270) ring significantly influences its physicochemical properties, including its solubility. Fluorination generally increases lipophilicity and can alter the polarity and hydrogen bonding capabilities of the molecule. The following table provides a predicted solubility profile of this compound in a range of common organic solvents. These predictions are based on the known properties of pyridine, the general effects of difluorination on organic molecules, and the principle of "like dissolves like." It is important to note that these are estimated values and should be confirmed experimentally for precise applications.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (experimentally reported as 200 mg/mL) | The high polarity of DMSO and its ability to act as a hydrogen bond acceptor would facilitate the dissolution of the polar this compound. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to effectively solvate this compound. | |

| Tetrahydrofuran (THF) | High | THF is a moderately polar aprotic solvent and a good solvent for many organic compounds, including those with some polarity. | |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should be a reasonably good solvent for this compound. | |

| Ethyl Acetate (B1210297) | Moderate | As a moderately polar solvent, ethyl acetate is expected to show reasonable solvating power for this compound. | |

| Polar Protic | Methanol (B129727) | Moderate | The ability of methanol to act as a hydrogen bond donor and acceptor may lead to moderate solubility. |

| Ethanol | Moderate | Similar to methanol, ethanol's protic nature and polarity suggest moderate solubility. | |

| Isopropanol | Moderate | Isopropanol, being slightly less polar than ethanol, is also predicted to have moderate solvating capacity. | |

| Non-Polar Aromatic | Toluene (B28343) | Moderate | The aromatic ring of toluene can engage in π-π stacking interactions with the pyridine ring of this compound, contributing to moderate solubility. |

| Non-Polar Aliphatic | Hexane (B92381) | Low | As a non-polar aliphatic solvent, hexane is unlikely to effectively solvate the relatively polar this compound. |

| Heptane (B126788) | Low | Similar to hexane, heptane is a non-polar solvent and is expected to be a poor solvent for this compound. |

Experimental Protocols

Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for the quantitative determination of the solubility of this compound, a liquid at room temperature, in organic solvents, as well as a common synthetic route.

Gravimetric Method for Solubility Determination

This method is a reliable and straightforward approach to determine the solubility of a liquid solute in a given solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of this compound indicates that a saturated solution has been formed.

-

-

Sample Withdrawal:

-

Allow the vial to stand undisturbed at the constant temperature until the two phases have clearly separated.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear, saturated supernatant (the solvent layer) using a calibrated pipette.

-

-

Mass Determination:

-

Transfer the withdrawn aliquot to a pre-weighed evaporating dish.

-

Weigh the evaporating dish with the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (124.5 °C) until a constant weight is achieved.

-

Reweigh the evaporating dish containing the this compound residue.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved this compound)

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent = (Mass of dissolved this compound / Mass of the solvent) x 100

-

g/L of solvent = (Mass of dissolved this compound / Volume of solvent aliquot) x 1000

-

-

Synthesis of this compound from 2,6-Dichloropyridine (B45657)

A common method for the synthesis of this compound is through a halogen exchange reaction from the more readily available 2,6-dichloropyridine.

Materials:

-

2,6-Dichloropyridine

-

Anhydrous Potassium Fluoride (B91410) (KF) or Cesium Fluoride (CsF)

-

Aprotic polar solvent (e.g., Dimethyl Sulfoxide (DMSO) or Sulfolane)

-

Reaction flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a dry reaction flask, combine 2,6-dichloropyridine and a molar excess of anhydrous potassium fluoride (typically 2-4 equivalents).

-

Add the aprotic polar solvent (e.g., DMSO) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to a high temperature (e.g., 180-230 °C) with vigorous stirring.

-

The reaction progress can be monitored by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The this compound product can be isolated by distillation from the reaction mixture.

-

Further purification can be achieved by fractional distillation.

-

Visualization of Experimental Workflows

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis of this compound.

Thermodynamic Properties of Fluorinated Pyridines: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the pyridine (B92270) ring profoundly alters its physicochemical properties, impacting everything from electron distribution and basicity to metabolic stability and intermolecular interactions. A thorough understanding of the thermodynamic properties of these compounds is therefore critical for their application in drug design, materials science, and agrochemicals. This technical guide provides a consolidated overview of the available experimental and computational data on the thermodynamic properties of fluorinated pyridines, details the primary experimental methodologies used for their determination, and visualizes the key relationships and workflows involved.

Core Thermodynamic Properties

The fundamental thermodynamic properties—enthalpy of formation (ΔfH°), standard molar entropy (S°), heat capacity (Cp), and Gibbs free energy of formation (ΔfG°)—dictate the stability and reactivity of fluorinated pyridines. While a comprehensive experimental dataset for all fluorinated pyridine isomers is not available in the literature, this section compiles the reported experimental values and supplements them with high-level computational results.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial parameter for predicting reaction enthalpies and assessing compound stability. Experimental values are typically determined by combustion calorimetry.

Table 1: Standard Enthalpies of Formation (gas phase, 298.15 K)

| Compound | Formula | ΔfH° (kJ/mol) | Method |

| Pyridine | C₅H₅N | 140.4 ± 0.8 | Combustion Calorimetry |

| 2-Fluoropyridine | C₅H₄FN | -85.3 ± 4.0 | G4 Theory (Calculated) |

| 3-Fluoropyridine | C₅H₄FN | -95.1 ± 4.0 | G4 Theory (Calculated) |

| 4-Fluoropyridine | C₅H₄FN | -91.5 ± 4.0 | G4 Theory (Calculated) |

| Pentafluoropyridine | C₅F₅N | -778.2 ± 10.0 | Static Bomb Calorimetry |

Note: Experimental data for many fluorinated pyridines is sparse. Computational chemistry, particularly using high-accuracy composite methods like Gaussian-n (G3, G4) and Weizmann-n (Wn) theories, provides reliable estimates where experimental data is lacking. The uncertainty in calculated values is typically higher than for precise experimental measurements.

Enthalpy of Vaporization (ΔvapH) and Sublimation (ΔsubH)

Enthalpies of vaporization and sublimation are essential for relating thermodynamic data between condensed and gas phases. These values are often determined from vapor pressure measurements over a range of temperatures.

Table 2: Enthalpies of Phase Change (298.15 K)

| Compound | Phase Change | ΔH (kJ/mol) | Method |

| 2-Fluoropyridine | Vaporization | 42.1 ± 0.5 | Transpiration Method[1] |

| Pentafluoropyridine | Sublimation | 48.5 ± 1.0 | Knudsen Effusion |

Standard Molar Entropy (S°) and Heat Capacity (Cp)

Standard molar entropy is a measure of the disorder of a system, while heat capacity quantifies the amount of heat required to raise the temperature of a substance. These values are critical for calculating Gibbs free energy and its temperature dependence. Spectroscopic data combined with statistical mechanics is a primary method for determining these properties for gas-phase molecules.

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation indicates the spontaneity of a compound's formation from its elements under standard conditions. It is calculated from the enthalpy of formation and the standard entropy.

Equation: ΔfG° = ΔfH° - TΔS°

Note: As with entropy and heat capacity, experimental ΔfG° values for fluorinated pyridines are scarce. They are typically derived from the measured or calculated enthalpies of formation and the calculated standard entropies.

Experimental Protocols

The determination of thermodynamic properties is a meticulous process requiring specialized equipment and procedures. The following sections detail the principles behind the key experimental techniques cited for fluorinated compounds.

Combustion Calorimetry (for Enthalpy of Formation)

Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds. For highly fluorinated compounds like pentafluoropyridine, specialized techniques are required due to the corrosive nature of the combustion products (e.g., HF).

Methodology:

-

Sample Preparation: A precise mass of the liquid fluorinated pyridine is encapsulated in a combustible, low-volatility container (e.g., a polyester (B1180765) bag). A fuse wire is attached for ignition.

-

Bomb Preparation: The sealed sample is placed in a specialized calorimetric bomb, often constructed from corrosion-resistant alloys. The bomb is purged and then filled with a known excess of purified oxygen to a high pressure (e.g., 30 atm). A small, known amount of water is often added to the bomb to ensure a defined final state for the acidic products.

-

Combustion: The bomb is submerged in a known mass of water in a calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically. The combustion of a C, H, F, N-containing compound produces CO₂, H₂O, HF, and N₂.

-

Temperature Measurement: The temperature change of the calorimeter water is measured with high precision using a platinum resistance thermometer or a similar device.

-

Analysis of Products: After combustion, the contents of the bomb are carefully analyzed to determine the extent of reaction and to check for incomplete combustion. The total amount of acid (HF and any nitric acid from residual N₂) is determined by titration.

-

Calculation: The heat released during the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid). After applying corrections for the ignition energy, formation of nitric acid, and standard state corrections (Washburn corrections), the standard internal energy of combustion (ΔcU°) is found. The standard enthalpy of combustion (ΔcH°) is then calculated, and from this, the standard enthalpy of formation (ΔfH°) is derived using Hess's law and known standard enthalpies of formation for CO₂, H₂O, and HF(aq).

Vapor Pressure Measurement and Enthalpy of Sublimation/Vaporization

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids and low-volatility liquids, from which the enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.

Methodology:

-

Cell Preparation: A small, precisely weighed sample of the fluorinated pyridine is placed into a Knudsen cell, which is a small container with a very small, well-defined orifice.

-

Experimental Setup: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Effusion Measurement: Under high vacuum, molecules from the sample effuse through the orifice. The rate of mass loss is measured over time using a highly sensitive microbalance.

-

Data Collection: The rate of mass loss ( dm/dt ) is determined at several different temperatures.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation:

P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

where A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the substance.

-

Enthalpy Calculation: The enthalpy of sublimation or vaporization (Δsub/vapH) is determined from the slope of a plot of ln(P) versus 1/T, based on the integrated form of the Clausius-Clapeyron equation:

ln(P) = -Δsub/vapH/R * (1/T) + C

Visualized Workflows and Relationships

Understanding the interplay between different thermodynamic properties and the workflow for their determination is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

Determination of Gas-Phase Enthalpy of Formation

Caption: Workflow for the experimental determination of gas-phase enthalpy of formation.

Interrelation of Key Thermodynamic Properties

Caption: Relationship between enthalpy, entropy, and Gibbs free energy.

Conclusion

The thermodynamic properties of fluorinated pyridines are fundamental to understanding their behavior and potential applications. While experimental data remains incomplete, a combination of combustion calorimetry, vapor pressure measurements, and high-level computational chemistry provides a foundational dataset for researchers. The methodologies outlined in this guide serve as a reference for the principles behind the acquisition of this crucial data. Further experimental work, particularly on mono- and di-fluorinated isomers, is needed to build a comprehensive thermodynamic library and enable more accurate predictive models for this important class of compounds.

References

The Advent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the pyridine (B92270) ring has been a transformative development in medicinal and agricultural chemistry. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—profoundly influence the physicochemical and biological properties of the parent pyridine molecule. This has led to enhancements in metabolic stability, modulation of basicity (pKa), and improved binding affinity to biological targets. This technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridine synthesis, tracing its journey from challenging early efforts to the sophisticated methodologies employed today.

Early Breakthroughs: The Dawn of Pyridine Fluorination

The story of fluorinated pyridines begins in the mid-20th century, a period marked by a burgeoning interest in organofluorine chemistry. Initial efforts were met with significant challenges due to the harsh reagents and conditions required to forge the exceptionally strong C-F bond, particularly on an electron-deficient aromatic system like pyridine.

The Balz-Schiemann Reaction: A Foundational Technique

One of the earliest and most significant breakthroughs was the application of the Balz-Schiemann reaction to the pyridine series. First reported by Günther Balz and Günther Schiemann in 1927 for the preparation of fluoroarenes, this method involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[1]

The synthesis of 4-fluoropyridine (B1266222) was first reported in 1958 by Wibaut et al. utilizing this approach.[1] However, the synthesis of 4-fluoropyridine proved to be particularly challenging due to the instability of the diazonium intermediate and the final product.[1][2] The synthesis of 3-fluoropyridine (B146971) was also achieved through this method, with Roe and Hawkins in the 1940s noting that dampening the unstable 3-pyridinediazonium (B14673259) tetrafluoroborate with high-boiling petroleum ether allowed for a smoother decomposition at 15–20 °C, affording 3-fluoropyridine in 50% yield.[3]

Table 1: Early Syntheses of Monofluoropyridines via the Balz-Schiemann Reaction

| Compound | Precursor | Reagents | Conditions | Yield | Year Reported |

| 2-Fluoropyridine (B1216828) | 2-Aminopyridine | 1. HBF₄, NaNO₂ 2. Heat | Diazotization followed by thermal decomposition | Moderate | - |

| 3-Fluoropyridine | 3-Aminopyridine | 1. HBF₄, NaNO₂ 2. Heat (in petroleum ether) | 15–20 °C | 50% | 1940s[3] |

| 4-Fluoropyridine | 4-Aminopyridine (B3432731) | 1. NaNO₂, aq. HF | In situ generation and decomposition of diazonium fluoride (B91410) | Low | 1958[2] |

The Halex Process: A Key Industrial Method

Another cornerstone in the synthesis of fluorinated pyridines is the Halex (halogen exchange) process. This nucleophilic aromatic substitution (SNAr) reaction involves treating a chloro- or bromopyridine with a fluoride salt, typically potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent.[4][5]

An early patent from 1967 described a process for preparing 2-fluoropyridine by reacting 2-chloropyridine (B119429) with potassium bifluoride at high temperatures (250-370 °C), offering an alternative to the Balz-Schiemann route.[1] The Halex reaction is particularly effective for pyridines bearing electron-withdrawing groups, which activate the ring towards nucleophilic attack.

Table 2: Representative Halex Reactions for Monofluoropyridine Synthesis

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield |

| 2-Chloropyridine | KHF₂ | None (neat) | 250-370 | 2-Fluoropyridine | High |

| 2-Chloropyridine | KF | DMSO, Sulfolane (B150427) | 150-250 | 2-Fluoropyridine | Good |

| 4-Chloropyridine | KF | DMSO, Sulfolane | 150-250 | 4-Fluoropyridine | Moderate |

The Rise of Polyfluorinated Pyridines

The early 1960s witnessed the first synthesis of polyfluorinated pyridines, most notably the commercially important pentafluoropyridine. The initial method involved the defluorination of perfluoropiperidine, which was synthesized by the electrochemical fluorination of pyridine in anhydrous hydrogen fluoride, over hot metal surfaces like iron or nickel.[6]

A more practical and still commercially relevant method was developed in the mid-1960s by two independent groups, Chambers et al. and Banks et al.[6] This process involves heating pentachloropyridine (B147404) with anhydrous potassium fluoride in an autoclave.[6]

Table 3: Early Synthetic Routes to Pentafluoropyridine

| Precursor | Reagents | Conditions | Yield | Year Reported |

| Perfluoropiperidine | Fe or Ni | High Temperature | 12-26% | Early 1960s[6] |

| Pentachloropyridine | Anhydrous KF | Autoclave, High Temperature | Up to 83% | 1964-1965[6] |

Modern Synthetic Marvels: Precision and Efficiency

While the Balz-Schiemann and Halex reactions remain valuable, modern synthetic chemistry has ushered in an era of more precise, efficient, and milder methods for synthesizing fluorinated pyridines. These advancements are largely driven by the need for late-stage functionalization in drug discovery.

Catalytic C-H Functionalization

A significant leap forward has been the development of catalytic C-H functionalization reactions, which allow for the direct introduction of fluorine into the pyridine ring without the need for pre-functionalized starting materials.

In a notable example, a Rh(III)-catalyzed C-H functionalization approach was developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[7][8] This method offers a one-step synthesis with high regioselectivity.[7][8]

More recently, silver-mediated C-H fluorination has emerged as a powerful tool. For instance, the use of AgF₂ allows for the site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom under ambient conditions.[9]

Table 4: Modern Catalytic Methods for Fluorinated Pyridine Synthesis

| Method | Substrate | Catalyst/Reagent | Product | Key Features |

| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oxime and alkyne | [Cp*RhCl₂]₂/metal acetate | Multi-substituted 3-fluoropyridine | One-step synthesis, high regioselectivity[7][8] |

| Ag-Mediated C-H Fluorination | Substituted Pyridine | AgF₂ | 2-Fluoropyridine derivative | Ambient temperature, high site-selectivity[9] |

Experimental Protocols

General Procedure for the Balz-Schiemann Reaction (Synthesis of 4-Fluoropyridine)

-

Diazotization: In a two-necked round-bottomed flask equipped with a thermometer and a stirring bar, 4-aminopyridine (14.4 g, 153 mmol) is dissolved in a 42% aqueous solution of tetrafluoroboric acid (HBF₄) by heating to 40 °C.[2] The solution is then cooled to 5-7 °C in an ice-water bath, leading to the precipitation of 4-pyridylammonium tetrafluoroborate crystals.[2] A solution of sodium nitrite (B80452) (12.0 g, 174 mmol) in water is added slowly to the suspension while maintaining the temperature between 5-9 °C.[2]

-

Decomposition and Workup: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to 25 °C.[2] The mixture is slowly added to a solution of sodium bicarbonate (30.0 g in 200 mL of water).[2] The resulting brown, gummy precipitate is removed by decantation and filtration.[2] The filtrate is extracted with dichloromethane, and the extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield 4-fluoropyridine.[2] The reported yield for this specific procedure is 20%.[2]

General Procedure for the Halex Reaction

-

Reaction Setup: A mixture of the chloropyridine (1 equivalent) and anhydrous potassium fluoride (2-5 equivalents) in a polar aprotic solvent such as DMSO or sulfolane is heated to 150-250 °C.[5] The reaction must be carried out under anhydrous conditions to prevent the formation of hydroxypyridine byproducts.[4]

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by extraction with a suitable organic solvent. The organic layer is washed with water to remove the solvent and inorganic salts, dried, and concentrated. The crude fluoropyridine is then purified by distillation or chromatography.

Experimental Protocol for Silver-Mediated C-H Fluorination of 2-Phenylpyridine (B120327)

-

Reaction Setup: To an oven-dried 1-L round-bottomed flask equipped with a magnetic stir bar, anhydrous acetonitrile (B52724) (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol) are added. The flask is placed in an ambient temperature water bath (22-23 °C). Silver(II) fluoride (19.7 g, 135 mmol) is added in one portion to the stirred solution.

-

Workup and Purification: The reaction is stirred for 90 minutes, after which the mixture containing insoluble silver salts is filtered over Celite. The filtrate is concentrated, and the residue is taken up in MTBE and 1M HCl. The aqueous layer is discarded, and the organic layer is washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica (B1680970) gel to afford 2-fluoro-6-phenylpyridine (B70266) as a colorless oil (79-81% yield).

Visualizing the Impact: Fluorinated Pyridines in Drug Discovery

The strategic placement of fluorine atoms in pyridine-containing drugs can significantly impact their mechanism of action and overall efficacy. The following diagrams illustrate key signaling pathways and a typical drug discovery workflow where fluorinated pyridines play a crucial role.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. m.youtube.com [m.youtube.com]

- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. DOT Language | Graphviz [graphviz.org]

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Difluoropyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridine is a versatile and highly valuable building block in modern pharmaceutical synthesis. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms on the pyridine (B92270) ring, render the 2- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and often regioselective introduction of a wide array of functional groups, making it an ideal starting material for the construction of complex molecular scaffolds found in numerous biologically active compounds.[1] The fluorine atoms can also impart desirable pharmacokinetic properties to the final drug molecule, such as enhanced metabolic stability and improved binding affinity.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in key synthetic transformations relevant to pharmaceutical research and development, with a focus on its application in the synthesis of kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The reactivity of this compound is dominated by nucleophilic aromatic substitution, but it also serves as a versatile substrate for various cross-coupling reactions. These reactions are instrumental in the synthesis of a diverse range of pharmaceutical agents, including kinase inhibitors targeting pathways such as Protein Kinase C theta (PKC-θ) and Aurora kinases.

Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound is in SNAr reactions, where the fluorine atoms act as excellent leaving groups. This allows for the sequential or simultaneous introduction of a variety of nucleophiles, including amines, alcohols, and thiols.

General Reaction Scheme:

Caption: General scheme for the monosubstitution of this compound via SNAr.

Quantitative Data for SNAr Reactions:

| Nucleophile Type | Example Nucleophile | Product | Typical Yield (%) |

| Aliphatic Amine | Ethylamine (B1201723) | 2-(Ethylamino)-6-fluoropyridine | 70-90 |

| Aromatic Amine | Aniline | 2-(Phenylamino)-6-fluoropyridine | 60-80 |

| Phenol | Phenol | 2-Phenoxy-6-fluoropyridine | 50-70 |

| Thiol | Benzyl mercaptan | 2-(Benzylthio)-6-fluoropyridine | 75-95 |

Experimental Protocol: Synthesis of 2-(Ethylamino)-6-fluoropyridine

This protocol describes a general procedure for the monosubstitution of this compound with an aliphatic amine.

Materials:

-

This compound

-

Ethylamine (2.0 M solution in THF)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Slowly add the ethylamine solution (1.2 eq) at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 2-(ethylamino)-6-fluoropyridine.

Suzuki-Miyaura Cross-Coupling

This compound can undergo palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or their esters to form C-C bonds. This reaction is particularly useful for the synthesis of biaryl and heteroaryl structures. Due to the lower reactivity of C-F bonds compared to C-Cl or C-Br bonds, more forcing conditions or highly active catalyst systems may be required.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling:

| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 50-70 |

| Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 110 | 60-80 |

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-6-fluoropyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Water, degassed

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-